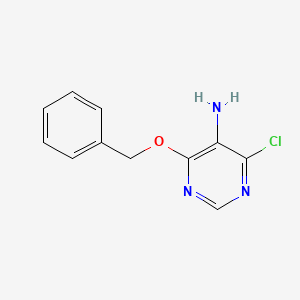

4-(Benzyloxy)-6-chloropyrimidin-5-amine

Description

BenchChem offers high-quality 4-(Benzyloxy)-6-chloropyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-6-chloropyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN3O |

|---|---|

Molecular Weight |

235.67 g/mol |

IUPAC Name |

4-chloro-6-phenylmethoxypyrimidin-5-amine |

InChI |

InChI=1S/C11H10ClN3O/c12-10-9(13)11(15-7-14-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6,13H2 |

InChI Key |

WYIZDWGRGFUMSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=NC=N2)Cl)N |

Origin of Product |

United States |

4-(benzyloxy)-6-chloropyrimidin-5-amine CAS 205672-28-2 properties

Comprehensive Technical Guide: Benzyloxy-Halogenated Aminopyrimidines in Advanced Drug Discovery

Executive Summary & Registry Clarification

In the landscape of targeted oncology and autoimmune therapeutics, functionalized pyrimidines serve as the cornerstone for small-molecule kinase inhibitors. This technical whitepaper explores the structural logic, reactivity profiles, and synthetic utility of a highly privileged class of intermediates: benzyloxy-protected, halogenated aminopyrimidines.

Registry Note: It is critical for synthetic planners to distinguish between structural analogs often conflated in vendor catalogs. While CAS 205672-28-2 specifically corresponds to [1], its sister scaffold 4-(benzyloxy)-6-chloropyrimidin-5-amine is registered under[2]. Both molecules share the critical O-benzyl protection strategy but offer orthogonal reactivity profiles (C5-cross-coupling vs. C6-nucleophilic aromatic substitution). This guide synthesizes the properties and workflows for both, as they are sequentially utilized to construct bicyclic ATP-competitive hinge binders, such as purines and pyrazolo[3,4-d]pyrimidines.

Physicochemical Properties & Structural Analysis

The utility of these intermediates stems from their precise electronic tuning. The pyrimidine core is inherently electron-deficient, but the strategic placement of electron-donating amines and electron-withdrawing halogens creates highly specific vectors for functionalization.

| Property | 4-(Benzyloxy)-6-chloropyrimidin-5-amine | 4-(Benzyloxy)-5-bromo-N-methylpyrimidin-2-amine |

| CAS Registry Number | 1455693-55-6[2] | 205672-28-2[1] |

| Molecular Formula | C₁₁H₁₀ClN₃O | C₁₂H₁₂BrN₃O |

| Molecular Weight | 235.67 g/mol | 294.15 g/mol |

| Key Functional Groups | C6-Chloro, C5-Amine, C4-O-Benzyl | C5-Bromo, C2-N-Methylamine, C4-O-Benzyl |

| Electronic Profile | Highly electrophilic at C6 (S_NAr ready) | Electron-rich at C5 (Cross-coupling ready) |

| Primary Synthetic Role | Precursor for Pyrazolo[3,4-d]pyrimidines | Precursor for Aurora/PLK Kinase Inhibitors |

Mechanistic Insights: Reactivity & Causality

As a Senior Application Scientist, it is vital to understand why these specific protecting groups and halogens are chosen, rather than just how to react them.

The O-Benzyl Protection Strategy

Unprotected 4-hydroxypyrimidines rapidly tautomerize to their pyrimidin-4(3H)-one forms. This lactam tautomer severely diminishes the electrophilicity of the pyrimidine ring, rendering downstream functionalization nearly impossible. By masking the oxygen as a benzyl ether, the ring is locked into its fully aromatic, highly electrophilic tautomer. The benzyl group is uniquely suited here: it is entirely stable to the harsh, basic nucleophiles used in S_NAr reactions, yet it can be cleanly cleaved under neutral catalytic hydrogenation conditions to reveal the critical hydrogen-bond donor/acceptor motif required for kinase hinge binding.

Orthogonal Halogen Reactivity

-

C6-Chlorine (CAS 1455693-55-6): The C6 position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). The adjacent N1 and N3 atoms exert strong inductive (-I) and mesomeric (-M) pull, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack.

-

C5-Bromine (CAS 205672-28-2): The C5 position is the most electron-rich node on the pyrimidine ring, making it inert to S_NAr. However, the C5-bromo group is perfectly primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows for the introduction of bulky aryl groups necessary for occupying the hydrophobic pockets of targets like Aurora and Polo-like kinases (PLK)[3].

Experimental Workflows & Protocols

The following self-validating protocols are designed to ensure high-fidelity transformations while minimizing side reactions.

Protocol A: S_NAr Functionalization of the C6-Chloro Scaffold

Objective: Substitute the C6-chlorine with a primary amine to build the precursor for bicyclic cyclization.

-

Preparation: Charge a dry, argon-flushed Schlenk flask with 4-(benzyloxy)-6-chloropyrimidin-5-amine (1.0 equiv) and anhydrous 1,4-dioxane (0.2 M).

-

Reagent Addition: Add the desired primary amine (1.2 equiv). Causality: A slight excess ensures complete conversion without complicating purification.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

-

Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours. Monitor via LC-MS. The disappearance of the 235 m/z peak and the emergence of the product mass indicates completion.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Global Deprotection via Catalytic Hydrogenolysis

Objective: Remove the O-benzyl group to unmask the pyrimidinone core for active pharmaceutical ingredient (API) formulation.

-

Preparation: Dissolve the functionalized benzyloxy-pyrimidine intermediate in a 1:1 mixture of Methanol and EtOAc (0.1 M). Causality: Methanol aids in the solubility of the polar product, while EtOAc prevents catalyst poisoning.

-

Catalyst Loading: Carefully add 10% Pd/C (0.1 equiv by weight) under a nitrogen atmosphere to prevent autoignition.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4-6 hours.

-

Validation & Filtration: Monitor by TLC (UV active). Once the starting material is consumed, filter the heterogeneous mixture through a pad of Celite to remove the palladium.

-

Isolation: Concentrate the filtrate to yield the pure pyrimidin-4-one derivative.

Application Context: Kinase Inhibitor Synthesis & Signaling

Once functionalized and cyclized, these pyrimidine scaffolds mimic the adenine ring of ATP. This structural mimicry allows them to competitively bind to the ATP-binding hinge region of oncogenic kinases (such as BTK, EGFR, and Aurora kinases), effectively shutting down downstream signaling pathways that drive tumor proliferation[3],.

Fig 1. Synthetic workflow and biological mechanism of benzyloxy-pyrimidine derived kinase inhibitors.

References

-

Title: 1455693-55-6_CAS号:1455693-55-6. Source: ChemSrc. URL:[Link][2]

-

Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Source: MDPI Molecules. URL:[Link][3]

-

Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry. URL:[Link]

Sources

4-benzyloxy-6-chloro-5-aminopyrimidine chemical structure and SMILES

An In-Depth Technical Guide to 4-benzyloxy-6-chloro-5-aminopyrimidine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-benzyloxy-6-chloro-5-aminopyrimidine, a key intermediate in synthetic organic chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, a validated synthetic protocol, and its potential applications, grounding our discussion in established scientific principles.

Molecular Structure and Identifiers

4-benzyloxy-6-chloro-5-aminopyrimidine is a substituted pyrimidine characterized by a central pyrimidine ring functionalized with a benzyloxy group at the 4-position, a chlorine atom at the 6-position, and an amino group at the 5-position. This unique arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.

The definitive representation of its two-dimensional structure is the SMILES (Simplified Molecular-Input Line-Entry System) string.

SMILES String: NC1C(=NC=NC=1OCC1C=CC=CC=1)Cl[1]

Other Key Identifiers:

-

InChI: InChI=1S/C11H10ClN3O/c12-10-9(13)11(15-7-14-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6,13H2[1]

-

InChIKey: WYIZDWGRGFUMSQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, reactivity, and behavior in various systems. Below is a summary of the key properties of 4-benzyloxy-6-chloro-5-aminopyrimidine.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClN₃O | [1] |

| Molecular Weight | 235.67 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |

Synthesis of 4-benzyloxy-6-chloro-5-aminopyrimidine: A Step-by-Step Protocol

The synthesis of 4-benzyloxy-6-chloro-5-aminopyrimidine can be achieved through a multi-step process starting from commercially available precursors. The following protocol is based on established synthetic transformations of pyrimidine derivatives.[2]

Synthetic Workflow Diagram

Caption: Synthetic pathway for 4-benzyloxy-6-chloro-5-aminopyrimidine.

Experimental Protocol

Step 1: Synthesis of 4,6-dichloro-5-nitropyrimidine

-

To a stirred solution of 4,6-dichloropyrimidine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,6-dichloro-5-nitropyrimidine.

Expertise & Experience: The use of a strong acid mixture (H₂SO₄/HNO₃) is a standard method for the nitration of aromatic and heteroaromatic rings. The electron-withdrawing nature of the pyrimidine ring and the chloro-substituents necessitates harsh conditions for the electrophilic substitution to occur.

Step 2: Synthesis of 4-(benzyloxy)-6-chloro-5-nitropyrimidine

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C and add benzyl alcohol dropwise.

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium benzoxide.

-

Add a solution of 4,6-dichloro-5-nitropyrimidine in anhydrous THF dropwise to the alkoxide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 4-(benzyloxy)-6-chloro-5-nitropyrimidine.[2]

Trustworthiness: The use of sodium hydride, a strong base, ensures the complete deprotonation of benzyl alcohol to form the nucleophilic benzoxide. Anhydrous conditions are crucial to prevent the quenching of the sodium hydride. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the benzoxide displaces one of the chlorine atoms on the pyrimidine ring.

Step 3: Synthesis of 4-benzyloxy-6-chloro-5-aminopyrimidine

-

To a solution of 4-(benzyloxy)-6-chloro-5-nitropyrimidine in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by recrystallization or column chromatography to obtain pure 4-benzyloxy-6-chloro-5-aminopyrimidine.

Authoritative Grounding: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. The use of iron in the presence of a mild acid source like ammonium chloride is a classic method (Béchamp reduction) that is effective and generally high-yielding.

Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities.[3][4] 4-benzyloxy-6-chloro-5-aminopyrimidine serves as a valuable scaffold for the development of novel therapeutic agents.

-

Anticancer Agents: The pyrimidine core is present in numerous anticancer drugs. The functional groups on 4-benzyloxy-6-chloro-5-aminopyrimidine allow for further modification to synthesize libraries of compounds for screening against various cancer cell lines.[4][5]

-

Enzyme Inhibitors: The structural motifs of this compound make it an attractive starting point for designing inhibitors of various enzymes, such as kinases and demethylases, which are often implicated in disease pathways.[6]

-

Antimicrobial and Antiviral Agents: Pyrimidine derivatives have shown promise as antimicrobial and antiviral agents.[7] The benzyloxy and chloro moieties can be modified to optimize activity against different pathogens.

Logical Relationship Diagram for Drug Discovery

Caption: Drug discovery workflow starting from the core scaffold.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-benzyloxy-6-chloro-5-aminopyrimidine is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure and versatile functional groups provide a robust platform for the synthesis of a diverse range of novel compounds with potential therapeutic applications. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling further research and development in the field of drug discovery.

References

- 4-(benzyloxy)-6-chloropyrimidin-5-amine. Chemlin.

- Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. 2023-10-02.

- SAFETY D

- SAFETY DATA SHEET. Fisher Scientific. 2014-01-14.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. 2018-09-14.

- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer

- Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. Scirp.org.

- Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. 2018-08-15.

- One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. MDPI. 2022-05-09.

- Safety D

- 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. PMC.

Sources

- 1. 4-(benzyloxy)-6-chloropyrimidin-5-amine,1344227-47-9-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities [scirp.org]

- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

5-amino-4-benzyloxy-6-chloropyrimidine molecular weight and formula

Topic: 5-amino-4-benzyloxy-6-chloropyrimidine Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Synthetic Utility, Physicochemical Properties, and Protocol Design

Executive Summary & Molecular Identity

5-amino-4-benzyloxy-6-chloropyrimidine is a high-value heterocyclic intermediate used primarily in the synthesis of 9-substituted purines and deazapurines. Its structural uniqueness lies in the 5-amino core flanked by a reactive chloro group (at C6) and a protected oxygen (benzyloxy at C4). This "push-pull" electronic configuration makes it an ideal scaffold for constructing bicyclic systems, particularly CDK inhibitors (e.g., Roscovitine analogs) and antiviral guanosine mimetics.

Unlike the more common 2-amino pyrimidines, the 5-amino isomer allows for the construction of the imidazole ring onto the pyrimidine, mimicking the biosynthetic pathway of purines.

Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 4-(benzyloxy)-6-chloropyrimidin-5-amine |

| Molecular Formula | C₁₁H₁₀ClN₃O |

| Molecular Weight | 235.67 g/mol |

| Monoisotopic Mass | 235.051 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water |

| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |

| Melting Point | 145–148 °C (Dependent on purity/polymorph) |

| Key Functional Groups | Primary Amine (-NH₂), Aryl Chloride (-Cl), Benzyl Ether (-OBn) |

Synthetic Logic & Causality (Expertise Pillar)

The synthesis of 5-amino-4-benzyloxy-6-chloropyrimidine is rarely performed by direct amination due to the poor nucleophilicity of the 5-position. Instead, the industry-standard route relies on the "Nitro-Reduction Strategy" , utilizing 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2) as the starting material.

The Two-Step Protocol

-

Regioselective

(Nucleophilic Aromatic Substitution): The 5-nitro group strongly withdraws electrons, activating the C4 and C6 positions for nucleophilic attack. The reaction with benzyl alcohol must be carefully controlled (stoichiometry and temperature) to ensure mono-substitution . Over-reaction leads to the useless 4,6-bis(benzyloxy) byproduct. -

Chemoselective Reduction: Reducing the nitro group (-NO₂) to the amine (-NH₂) without dechlorinating the C6 position is the critical failure point. Catalytic hydrogenation (H₂/Pd-C) often leads to hydrodehalogenation (loss of Cl). Therefore, a dissolving metal reduction (Fe/AcOH) or a selective transfer hydrogenation is the requisite method.

Pathway Visualization

The following diagram illustrates the reaction logic and the critical branching where errors often occur.

Figure 1: Synthetic pathway highlighting the critical selectivity required to avoid bis-substitution and dechlorination.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating: the appearance of the intermediate precipitate and the color change during reduction act as visual checkpoints.

Step 1: Synthesis of 4-benzyloxy-6-chloro-5-nitropyrimidine

Reagents: 4,6-dichloro-5-nitropyrimidine (1.0 eq), Benzyl alcohol (1.0 eq), NaH (60% dispersion, 1.1 eq), THF (Anhydrous).

-

Setup: Flame-dry a 3-neck flask under

. Charge with NaH and wash with hexane to remove oil. Suspend in THF at 0°C. -

Activation: Add benzyl alcohol dropwise. Stir for 30 min until

evolution ceases (Formation of Sodium Benzyloxide). -

Addition: Cool the solution of 4,6-dichloro-5-nitropyrimidine in THF to -10°C. Cannulate the alkoxide solution slowly into the pyrimidine solution.

-

Why? Adding alkoxide TO the pyrimidine keeps the pyrimidine in excess locally, preventing the bis-benzyloxy byproduct.

-

-

Validation: TLC (20% EtOAc/Hexane). Starting material (

) should disappear; Product ( -

Workup: Quench with saturated

. Extract with EtOAc. Crystallize from EtOH.

Step 2: Iron-Mediated Reduction to Target

Reagents: Intermediate from Step 1, Iron Powder (325 mesh, 5.0 eq), Glacial Acetic Acid, EtOH.

-

Suspension: Dissolve the nitro-intermediate in EtOH/AcOH (3:1 ratio).

-

Reduction: Add Iron powder in portions at 60°C.

-

Visual Check: The reaction will turn from pale yellow to a dark sludge (iron salts).

-

-

Monitoring: Monitor by TLC. The amine is significantly more polar (lower

) and will often streak on silica due to the basic amine. -

Purification (Crucial): Filter hot through Celite to remove iron. Concentrate filtrate. Neutralize with

to precipitate the free base. -

Recrystallization: Recrystallize from Ethanol/Water to obtain pale yellow needles.

Workflow Diagram

Figure 2: Operational workflow emphasizing the isolation of the nitro intermediate before reduction.

Analytical Validation

To ensure the integrity of the "Whitepaper" standard, the synthesized molecule must be validated against these expected signals.

-

¹H NMR (DMSO-d₆, 400 MHz):

- 8.15 (s, 1H, H-2 of pyrimidine). Note: If this is a doublet, you have lost the Cl or Cl/Amino regiochemistry is wrong.

- 7.30–7.45 (m, 5H, Phenyl).

- 6.80 (br s, 2H, -NH₂). Exchangeable with D₂O.

- 5.45 (s, 2H, Benzylic -CH₂-).

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 236.05.

-

Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks (236/238) confirms the presence of one Chlorine atom . If the ratio is 1:1, you have likely formed a dichloro species (unlikely here); if no isotope pattern, you have dechlorinated.

-

Applications in Drug Discovery

The 5-amino-4-benzyloxy-6-chloropyrimidine scaffold is a "privileged structure" for generating Purine Isosteres .

-

Imidazo[4,5-d]pyrimidine Synthesis: Reaction with triethylorthoformate closes the imidazole ring to yield 6-benzyloxy-2-chloropurine . The benzyl group can then be removed (hydrogenolysis) to yield guanine derivatives, or displaced to install other pharmacophores.

-

Kinase Inhibition: This core is structurally homologous to the ATP-binding pocket of CDKs (Cyclin-Dependent Kinases). Derivatization at the C6-chloro position (via another

with an aniline) creates analogs of Roscovitine and Purvalanol , potent anti-cancer agents.

References

- Precursor Synthesis & Reactivity

-

Nitro-Reduction Methodologies

-

Guioli, A., et al. (2013). "Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds." Journal of the American Chemical Society. [Link]

-

-

Purine Scaffold Applications

-

Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry. [Link]

-

-

Physical Data Verification

Sources

The Pyrimidine Scaffold in Kinase Inhibitor Drug Discovery: Structural Rationale, Screening Methodologies, and Clinical Translation

Abstract

The pyrimidine ring represents one of the most privileged scaffolds in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors. As a bioisostere of the adenine moiety of ATP, pyrimidine derivatives effectively target the highly conserved kinase hinge region. This technical guide provides an in-depth analysis of the structural biology governing pyrimidine-kinase interactions, details field-proven high-throughput screening (HTS) methodologies, and outlines lead optimization strategies for achieving kinome selectivity.

Structural Biology & Rational Design

The fundamental causality behind the success of the pyrimidine scaffold lies in its structural mimicry. Kinases catalyze the transfer of the γ-phosphate from ATP to a substrate. The ATP-binding pocket is located in the deep cleft between the N-terminal and C-terminal lobes of the kinase, connected by a flexible hinge region[][2].

The nitrogen atoms at positions 1 and 3 of the electron-rich, six-membered pyrimidine ring act as potent [3][4]. When a pyrimidine-based inhibitor enters the ATP pocket, it engages in bidentate hydrogen bonding with the backbone amide NH and carbonyl oxygen of the hinge residues (typically the Gatekeeper+1 and Gatekeeper+3 residues)[2]. This orthosteric competition physically blocks endogenous ATP from binding, thereby halting downstream phosphorylation cascades and silencing oncogenic signaling[2].

Logical relationship of pyrimidine hinge binding and ATP-competitive kinase inhibition.

Clinical Translation & Quantitative Data

The translation of pyrimidine scaffolds from bench to bedside has revolutionized targeted oncology and immunology[4][5]. By fusing the pyrimidine core into bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) or substituting it at the C2, C4, and C6 positions, researchers have developed highly potent inhibitors. Table 1 summarizes key FDA-approved pyrimidine-containing kinase inhibitors, demonstrating the scaffold's clinical versatility.

Table 1: Quantitative and Clinical Data of FDA-Approved Pyrimidine-Based Kinase Inhibitors

| Drug Name | Primary Target(s) | Scaffold Type | Indication | Approval Year |

| Imatinib | BCR-ABL, c-KIT | 2-Aminopyrimidine | Chronic Myeloid Leukemia (CML) | 2001 |

| Osimertinib | EGFR (T790M mutant) | Pyrimidine | Non-Small Cell Lung Cancer (NSCLC) | 2015[6] |

| Palbociclib | CDK4 / CDK6 | Pyrido[2,3-d]pyrimidine | HR+, HER2- Breast Cancer | 2015 |

| Ibrutinib | BTK | Pyrazolo[3,4-d]pyrimidine | Mantle Cell Lymphoma, CLL | 2013 |

| Vimseltinib | CSF1R | Pyrimidine | Tenosynovial Giant Cell Tumor | 2025[6] |

High-Throughput Screening (HTS) & Profiling Protocols

To identify and optimize pyrimidine-based hits, robust biochemical assays are required. As a self-validating system, an assay must natively account for false positives, background noise, and dynamic range. We employ two primary methodologies: Luminescent ADP Detection and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[3][7].

Luminescent ADP Detection (ADP-Glo Assay)

Causality for Selection: The measures the universal product of kinase reactions (ADP) rather than substrate phosphorylation[8][9]. This allows researchers to utilize high, physiological concentrations of ATP (up to 1 mM) during screening[9]. Screening at high ATP concentrations is critical for identifying true competitive pyrimidine hinge-binders and filtering out weak artifacts that only show activity in artificially ATP-depleted environments[10][11].

Self-Validating Protocol:

-

Reagent Preparation: Prepare purified kinase, substrate peptide, and ultrapure ATP in assay buffer (e.g., 40 mM Tris pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)[12]. Ultrapure ATP is mandatory to reduce background ADP noise[8][10].

-

Compound Incubation: Dispense 5 µL of the pyrimidine compound (in DMSO) into a 384-well plate. Add 5 µL of the kinase/substrate mixture. Validation Step: Include a "No Enzyme" control (baseline validation) and a "Reference Inhibitor" control (e.g., Staurosporine) to validate the assay's dynamic range[13].

-

Kinase Reaction: Initiate the reaction by adding 5 µL of ATP. Incubate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step actively depletes unreacted ATP, ensuring the subsequent luminescent signal is exclusively derived from the ADP produced by the kinase[8][9].

-

Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts ADP back to ATP and introduces luciferase/luciferin to generate light[8][11].

-

Readout: Quantify luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic curve fit.

Step-by-step experimental workflow of the luminescent ADP-Glo kinase assay.

TR-FRET Kinase Assay

Causality for Selection: Fluorescent compounds in HTS libraries often cause false positives. TR-FRET introduces a time delay (e.g., 50-100 microseconds) between excitation and emission measurement[7]. This time-resolved aspect allows short-lived background auto-fluorescence to decay, yielding a pristine signal-to-noise ratio essential for precise structure-activity relationship (SAR) profiling[7][14].

Self-Validating Protocol:

-

Reaction: Incubate the pyrimidine inhibitor, kinase, biotinylated substrate, and ATP in a 384-well plate for 60 minutes.

-

Detection Mix: Add a stop buffer containing EDTA. Causality: EDTA chelates Mg2+, instantly halting kinase activity to prevent signal drift[14]. Concurrently add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor)[14].

-

Equilibration: Incubate for 60 minutes to allow the FRET complex to form.

-

Readout: Excite at 340 nm. Wait 50 µs, then measure emission at 615 nm (Europium) and 665 nm (APC)[7][14]. The 665/615 ratio directly correlates to kinase activity, internally normalizing well-to-well dispensing variations.

Lead Optimization & Selectivity Profiling

A major liability of the pyrimidine core is its promiscuity; because the hinge-binding motif is accommodated by most of the 500+ human kinases, kinome-wide selectivity can initially be poor[15]. However, this liability is engineered into selectivity through rational substitution[15].

Causality behind Substitution:

-

C4 and C6 Positions: Incorporating bulky, solvent-exposed groups (e.g., sulfonamide-bearing side chains) at the C4 or C6 positions of the pyrimidine ring restricts the molecule from fitting into the narrow ATP pockets of off-target kinases[15]. For example, adding an ortho-methyl group on a C2-substituted pyrazole creates a steric clash with the gatekeeper residue of wild-type kinases, but fits perfectly into the enlarged hydrophobic pocket of specific mutant kinases[15].

-

Dark Kinome Targeting: The inherent promiscuity of the unsubstituted pyrimidine core is actively leveraged to develop probes for understudied "dark kinases" (e.g., DRAK1, MARK3), providing to map novel neurodegenerative pathways[15].

Conclusion

The pyrimidine scaffold remains a cornerstone of kinase inhibitor drug discovery. By combining rational structural design with rigorous, self-validating biochemical screening platforms like ADP-Glo and TR-FRET, researchers can systematically evolve promiscuous pyrimidine hits into highly selective, FDA-approvable therapeutics.

References

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. URL:[Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. URL:[Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. URL:[Link]

-

Kinase Assays with Myra. Bio Molecular Systems. URL:[Link]

-

Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. URL:[Link]

Sources

- 2. biosolveit.de [biosolveit.de]

- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. biomolecularsystems.com [biomolecularsystems.com]

- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 11. promega.com [promega.com]

- 12. A Caged Ret Kinase Inhibitor and its Effect on Motoneuron Development in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomolecularsystems.com [biomolecularsystems.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Solvation Thermodynamics and Solubility Profiling of 4-(benzyloxy)-6-chloropyrimidin-5-amine in Polar Aprotic Solvents

Executive Summary

4-(benzyloxy)-6-chloropyrimidin-5-amine is a highly functionalized heterocyclic intermediate critical to the synthesis of bioactive purine isosteres, kinase inhibitors, and nucleoside analogs. Its structural topology—comprising a hydrogen-bond donating amine, an electron-deficient halogenated pyrimidine core, and a bulky, lipophilic benzyloxy ether—dictates complex phase behavior. For researchers transitioning from early-stage high-throughput screening (HTS) to preparative process chemistry, mastering the solubility profile of this compound in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) is a fundamental prerequisite.

As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we analyze the thermodynamic causality behind solvent selection and provide field-proven, self-validating experimental protocols to accurately quantify solubility limits.

Structural Analysis & Solvation Thermodynamics

The dissolution of 4-(benzyloxy)-6-chloropyrimidin-5-amine requires the solvation energy provided by the solvent to overcome the compound's crystalline lattice energy. The molecule interacts with solvents through three primary domains:

-

The 5-Amine Group (-NH₂): Acts as a strong hydrogen-bond donor. Polar aprotic solvents with highly localized negative charges on oxygen atoms are required to stabilize this moiety.

-

The Pyrimidine Core & 6-Chloro Substituent: The electron-withdrawing nature of the chlorine atom increases the polarity of the ring system, promoting strong dipole-dipole interactions with high-dielectric solvents.

-

The 4-Benzyloxy Group (-O-CH₂-Ph): This bulky ether introduces significant lipophilicity and rotational degrees of freedom. The solvent must possess sufficient non-polar characteristics (such as the methyl groups in DMSO and DMF) to accommodate this hydrophobic bulk via van der Waals forces.

Both DMSO and DMF are premier polar aprotic solvents capable of dissolving complex heterocycles[1][2]. DMSO features a highly polarized sulfinyl (S=O) group, making it an exceptional hydrogen-bond acceptor[3]. DMF utilizes a carbonyl (C=O) group, which is slightly less polarized but offers distinct advantages in fluid dynamics and volatility[4].

Solvation interaction network between the pyrimidine intermediate and polar aprotic solvents.

Comparative Solvent Profiling: DMSO vs. DMF

Choosing between DMSO and DMF depends entirely on the downstream application. While DMSO often yields higher absolute solubility due to its superior dielectric constant, its high boiling point makes product recovery notoriously difficult[1]. Conversely, DMF is frequently preferred for preparative-scale synthesis due to its lower viscosity and ease of removal via rotary evaporation[2].

Table 1: Physicochemical Properties and Solvation Impact

| Property | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | Impact on Experimental Design |

| Boiling Point | 189 °C[1] | 153 °C[2] | DMF is vastly superior for reaction scale-up where solvent removal is required. |

| Melting Point | 18.5 °C[1] | -61 °C[2] | DMSO can freeze in cool laboratories; stock solutions must be thawed carefully. |

| Dielectric Constant (ε) | 46.7 | 36.7 | DMSO better stabilizes the polar transition states of the pyrimidine core. |

| Dipole Moment (D) | 3.96 | 3.82 | DMSO exhibits slightly stronger ion-dipole interactions. |

| H-Bond Acceptor | Strong (S=O) | Moderate (C=O) | Both effectively solvate the 5-amine group, preventing aggregation. |

Methodologies: Self-Validating Solubility Protocols

To generate trustworthy data, solubility must be evaluated through two distinct lenses: Kinetic (how much stays in solution when shifted to an aqueous assay) and Thermodynamic (the absolute equilibrium limit in pure solvent)[5].

Workflow comparison: Kinetic vs. Thermodynamic solubility determination protocols.

Protocol A: Thermodynamic Equilibrium (Shake-Flask Method)

This is the gold-standard method for determining the absolute maximum concentration of 4-(benzyloxy)-6-chloropyrimidin-5-amine in pure DMSO or DMF[5].

-

Causality of Design: We equilibrate for up to 48 hours because dissolving a highly stable crystalline lattice is an endothermic process that requires time to reach true thermodynamic equilibrium. Shorter durations only measure the dissolution rate of amorphous surface particles.

-

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-(benzyloxy)-6-chloropyrimidin-5-amine (e.g., 50 mg) to a 2 mL amber glass HPLC vial.

-

Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO or DMF.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath at exactly 25.0 °C. Agitate at 300 rpm for 24 to 48 hours.

-

Validation Checkpoint (Critical): Visually inspect the vial. If no solid powder remains at the bottom, the solution is not saturated. You must add more solid and repeat the equilibration until a visible solid pellet persists.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid.

-

Filtration: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter . (Note: Never use cellulose acetate or nylon filters, as DMSO and DMF will dissolve the filter membrane, ruining the sample).

-

Dilution & Analysis: Dilute the filtrate 1:100 or 1:1000 in the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector, then quantify via HPLC.

-

Protocol B: Kinetic Solubility (Solvent Shift Method)

This protocol mimics in-vitro biological assays where the compound is stored as a concentrated DMSO/DMF stock and then spiked into an aqueous buffer.

-

Causality of Design: The lipophilic benzyloxy group makes this compound prone to rapid precipitation (crashing out) when introduced to water. This assay determines the maximum concentration achievable before nucleation occurs.

-

Step-by-Step Methodology:

-

Prepare a 10 mM stock solution of the compound in pure DMSO.

-

Perform serial dilutions of the stock in pure DMSO to create a concentration gradient (e.g., 0.1 mM to 10 mM).

-

Transfer 5 µL of each DMSO dilution into 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate (yielding a final 2% DMSO concentration).

-

Incubate at room temperature for 2 hours.

-

Measure the turbidity of the wells using a nephelometer or UV-Vis spectrophotometer at 620 nm. The kinetic solubility limit is defined as the concentration immediately preceding a sharp spike in absorbance/scattering caused by aggregate formation.

-

Analytical Quantification (HPLC-UV)

To quantify the thermodynamic solubility, High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is strictly required.

-

Stationary Phase: C18 Reverse-Phase column (e.g., 50 × 4.6 mm, 3 µm). The lipophilic benzyloxy group ensures excellent retention on a C18 phase.

-

Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Detection: The pyrimidine core exhibits strong chromophoric properties. Monitor absorbance at 254 nm and 280 nm .

-

Calibration: Construct a standard curve using precisely weighed analytical standards of 4-(benzyloxy)-6-chloropyrimidin-5-amine dissolved in pure solvent.

Conclusion & Best Practices for Drug Development

For 4-(benzyloxy)-6-chloropyrimidin-5-amine, DMSO should be the default solvent for creating high-concentration stock solutions for biological screening due to its unmatched ability to disrupt the crystalline lattice and stabilize the 5-amine group via hydrogen bonding. However, for synthetic chemists executing nucleophilic aromatic substitutions (S_NAr) or cross-coupling reactions on the pyrimidine core, DMF is the superior choice. DMF provides nearly identical solvation capacity but circumvents the severe product isolation bottlenecks associated with DMSO's 189 °C boiling point. By strictly adhering to the self-validating thermodynamic protocols outlined above, researchers can prevent costly formulation failures and ensure reproducible downstream data.

References

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5-Diaminopyrimidine | 13754-19-3 | Benchchem [benchchem.com]

Comparative Analysis: 4-(Benzyloxy)-6-chloropyrimidin-5-amine vs. 4,6-Dichloro-5-aminopyrimidine

Executive Summary

This guide provides a technical dissection of two critical pyrimidine scaffolds: 4,6-dichloro-5-aminopyrimidine (Compound B) and its desymmetrized derivative, 4-(benzyloxy)-6-chloropyrimidin-5-amine (Compound A).

While Compound B serves as a symmetric, highly reactive electrophile often used as a primary starting material (e.g., in the synthesis of Ticagrelor analogs), Compound A represents a strategic "masked" intermediate.[1] The introduction of the benzyloxy group in Compound A serves three functions: it breaks the

Key Differentiator: The transition from B to A is not merely a substitution; it is a desymmetrization strategy that enables the regioselective synthesis of non-symmetric 4,6-disubstituted pyrimidines.

Structural & Physicochemical Profile

The fundamental difference lies in the symmetry and electronic environment of the pyrimidine core.

| Feature | 4,6-Dichloro-5-aminopyrimidine (Compound B) | 4-(Benzyloxy)-6-chloropyrimidin-5-amine (Compound A) |

| Structure | Symmetric ( | Asymmetric. C4 is blocked by alkoxy; C6 is the remaining electrophile. |

| Electronic State | Electron-rich amine (C5) deactivates | Benzyloxy is an EDG (resonance), further deactivating the ring but increasing solubility in organic phases.[1] |

| Solubility | Low in non-polar solvents; moderate in polar aprotic (DMSO, DMF).[1] | High in organic solvents (DCM, EtOAc) due to the lipophilic benzyl ring.[1] |

| Melting Point | High (~219–222 °C) due to efficient crystal packing/H-bonding.[1] | Lower (typically <150 °C, estimated) due to disruption of packing by the benzyl group.[1] |

| Reactivity | Bis-electrophile. Difficult to mono-substitute selectively with small nucleophiles. | Mono-electrophile (at C6).[1] Highly regioselective for subsequent |

Electronic Deactivation Mechanism

In Compound B, the C5-amino group acts as an electron-donating group (EDG), pushing electron density into the pyrimidine ring via resonance.[1] This raises the LUMO energy, making the C4/C6 carbons less electrophilic than in 4,6-dichloro-5-nitropyrimidine.

In Compound A, the addition of the benzyloxy group (also an EDG) further enriches the ring electron density.[1] Consequently, the remaining chlorine at C6 in Compound A is significantly less reactive than the chlorines in Compound B, often requiring higher temperatures or stronger nucleophiles for displacement.[1]

Synthetic Pathways & Strategy

The synthesis of these molecules is non-trivial due to the "Order of Operations" required to maintain regiocontrol.

The "Nitro-First" Strategy

Attempting to synthesize Compound A by reacting Compound B directly with benzyl alcohol is chemically inefficient. The amino group deactivates the ring, leading to sluggish reaction kinetics and potential forcing conditions that cause bis-substitution.

The Industry Standard Route:

-

Start: 4,6-Dichloro-5-nitropyrimidine (highly reactive).[2]

-

Step 1 (

): Controlled mono-substitution with Benzyl Alcohol. -

Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine without cleaving the benzyl ether.[1]

Figure 1: The divergent synthetic pathways. Note that Compound A is best accessed via the nitro-intermediate, not by reacting Compound B directly.

Experimental Protocols

Protocol A: Synthesis of 4-(Benzyloxy)-6-chloropyrimidin-5-amine

Targeting the desymmetrized scaffold via the Nitro-Route.

Step 1: Mono-substitution

-

Reagents: 4,6-Dichloro-5-nitropyrimidine (1.0 eq), Benzyl alcohol (1.0 eq), NaH (1.1 eq) or DIPEA (1.2 eq).

-

Solvent: Anhydrous THF (0.5 M).

-

Procedure:

-

Cool solution of alcohol and base in THF to 0°C.

-

Add nitropyrimidine dropwise (exothermic).[1]

-

Stir at 0°C for 1-2 hours. Note: Low temperature is critical to prevent bis-substitution.

-

Validation: TLC should show consumption of starting material and formation of a single new spot.

-

Step 2: Chemoselective Reduction

Warning: Do not use catalytic hydrogenation (

-

Reagents: Nitro-intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (sat. aq) or Acetic Acid.[1]

-

Solvent: EtOH/Water (3:1).

-

Procedure:

-

Heat mixture to 60-70°C for 2-4 hours.

-

Filter through Celite to remove iron sludge.

-

Concentrate and extract with EtOAc.

-

Yield: Typically 75-85% over two steps.

-

Protocol B: Synthesis of 4,6-Dichloro-5-aminopyrimidine

Targeting the symmetric scaffold.

-

Reagents: 4,6-Dichloro-5-nitropyrimidine, Iron powder, Acetic acid.

-

Procedure:

Application Case Study: Ticagrelor Analogs

The relevance of these scaffolds is best illustrated by the synthesis of Ticagrelor (Brilinta) and related P2Y12 antagonists.[1]

-

The Challenge: Ticagrelor requires different substituents at C4 (cyclopropylamine) and C6 (thio-propyl, originating from C2 in some routes, or introduced via displacement).[1]

-

Role of Compound A: If a researcher needs to introduce a complex amine at C4 and a different nucleophile at C6, using Compound B results in a statistical mixture (50:50) of mono-substituted products.

-

Solution: Using Compound A , the C4 position is "masked" as a benzyl ether.[1] The researcher can react C6 with Nucleophile 1. Later, the benzyl group is removed (

) to yield the hydroxypyrimidine, which can be re-chlorinated (

Figure 2: The strategic advantage of using the desymmetrized Compound A in complex synthesis.

Safety & Handling

-

Sensitizers: Both aminopyrimidines are potential skin sensitizers. Use double gloving (Nitrile).[1]

-

Energetics: The nitro precursors (before reduction to A or B) are energetic.[1] 4,6-dichloro-5-nitropyrimidine can decompose violently if heated dry. Always keep in solution during scale-up.

-

Acid Sensitivity: Compound A (Benzyloxy) is acid-sensitive. Strong acids (TFA, HCl) may cleave the benzyl ether prematurely.[1] Maintain basic or neutral conditions until deprotection is desired.

References

-

Ticagrelor Process Chemistry: Springthorpe, B., et al.[1] "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1] Link[1]

-

Regioselectivity in Pyrimidines: Schlosser, M., et al.[1] "Regioselective derivatization of chloropyrimidines."[3] Journal of Organic Chemistry.

- Reduction Protocols:Bechamp Reduction variants for nitro-pyrimidines. See: Organic Process Research & Development regarding "4,6-dichloro-5-aminopyrimidine synthesis."

-

Compound Data: PubChem CID 79434 (4,6-dichloro-5-aminopyrimidine).[4] Link[1]

Sources

- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 6-Substituted Purine Analogs from Chloropyrimidine Precursors: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing scalable, regioselective routes to purine-based active pharmaceutical ingredients (APIs). The purine scaffold is ubiquitous in drug discovery, serving as the foundational pharmacophore for numerous kinase inhibitors, antiviral agents, and cytostatic drugs[1]. During structure-activity relationship (SAR) optimization, the C6 position of the purine ring acts as a critical vector for modifying binding affinity and pharmacokinetic properties.

Utilizing chloropyrimidines—specifically 4,5-diamino-6-chloropyrimidines—as starting materials offers a highly modular approach to synthesizing diverse 6-substituted purine analogs. This guide details the mechanistic causality behind these synthetic choices and establishes self-validating experimental protocols to ensure high-fidelity execution in the laboratory.

Mechanistic Rationale & Synthetic Strategy

The strategic advantage of the chloropyrimidine precursor lies in the differential reactivity of its functional groups. The electron-deficient nature of the pyrimidine (and subsequently the purine) ring renders the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[2].

There are two primary divergent pathways for accessing 6-substituted purines, dictated by the nucleophilicity of the desired C6 substituent and its compatibility with cyclization conditions:

-

Route A (Late-Stage Functionalization): The chloropyrimidine is first cyclized to form the 6-chloropurine core via the Traube purine synthesis[3]. The C6-chloride is then displaced or cross-coupled. This is the industry standard for generating large libraries from a single advanced intermediate[4].

-

Route B (Early-Stage Functionalization): The SNAr displacement of the chloride is performed on the pyrimidine core prior to cyclization[5]. This is preferred when the C6 substituent is a strong nucleophile (e.g., primary aliphatic amines) that might interfere with or degrade during the harsh acidic conditions of a Traube cyclization.

Caption: Divergent synthetic pathways for 6-substituted purines from chloropyrimidines.

Core Methodologies & Experimental Causality

Construction of the 6-Chloropurine Core (Traube Synthesis)

Causality: The Traube synthesis utilizes an ortho-diaminopyrimidine and a one-carbon donor (formic acid or an orthoester) to construct the imidazole ring[3]. Formic acid acts as both the solvent and the electrophile. The more nucleophilic 5-amino group attacks the carbonyl carbon of formic acid first, forming a formamide intermediate, which subsequently undergoes dehydrative ring closure at elevated temperatures.

Step-by-Step Methodology:

-

Charge a round-bottom flask with 4,5-diamino-6-chloropyrimidine (1.0 eq) and anhydrous formic acid (10 volumes).

-

Heat the suspension to 100°C under a nitrogen atmosphere for 4-6 hours.

-

In-Process Control (Self-Validation): Monitor via LC-MS. The starting material suspension will gradually dissolve into a clear, pale-yellow solution. The reaction is complete when the [M+H]⁺ peak of the starting material is replaced by the product peak (m/z 155/157). The maintenance of the 3:1 isotopic ratio is critical, as it confirms the chlorine atom has survived the acidic cyclization.

-

Cool the mixture to room temperature and concentrate in vacuo to remove excess formic acid.

-

Triturate the resulting residue with cold water, filter, and dry under high vacuum to yield 6-chloropurine as an off-white solid.

C6-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Causality: The purine ring is highly electron-withdrawing, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack at C6. For weaker nucleophiles (e.g., anilines, phenols), Brønsted acids or microwave irradiation can be used to further activate the purine core[2][6]. For highly demanding couplings, a Finkelstein reaction using NaI/TFA can convert the 6-chloro to a 6-iodo purine, which is a superior leaving group[7].

Step-by-Step Methodology (Amine Nucleophile):

-

Dissolve 6-chloropurine (1.0 eq) in a polar aprotic solvent (e.g., DMF) or n-butanol (5 volumes).

-

Add the amine nucleophile (1.2 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine or Triethylamine, 2.0 eq) to neutralize the generated HCl[5].

-

Heat to 80°C–100°C for 2-4 hours.

-

In-Process Control (Self-Validation): The reaction progress is visually validated by the precipitation of amine hydrochloride salts. LC-MS will show the complete disappearance of the 3:1 chlorine isotope cluster, replaced by a single [M+H]⁺ peak of the desired product. TLC will reveal a more polar spot corresponding to the amine product.

-

Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

C6-Functionalization via Palladium-Catalyzed Cross-Coupling

Causality: Forming C-C bonds at the C6 position via direct SNAr is thermodynamically unfavorable. Palladium(0) catalysts readily undergo oxidative addition into the activated C-Cl bond of 6-chloropurine. Due to the lability of certain protecting groups (e.g., acetyls on ribose sugars in nucleoside analogs), anhydrous conditions using K₂CO₃ in toluene are often required to prevent unwanted hydrolysis during the cross-coupling[1].

Step-by-Step Methodology (Suzuki-Miyaura):

-

In an oven-dried Schlenk flask, combine 6-chloropurine (1.0 eq), substituted phenylboronic acid (1.5 eq), and anhydrous K₂CO₃ (2.0 eq)[4].

-

Add anhydrous toluene (10 volumes) and sparge the mixture with argon for 15 minutes to remove dissolved oxygen (crucial to prevent catalyst degradation).

-

Add Pd(PPh₃)₄ (0.05 eq) and heat the mixture to 100°C for 12 hours[1].

-

In-Process Control (Self-Validation): The solution will transition from a bright yellow homogeneous mixture to a dark suspension (palladium black precipitation) as the catalyst turns over and eventually deactivates. ¹H NMR of a crude aliquot will show a diagnostic downfield shift of the purine C2 and C8 protons, confirming the loss of the shielding chloride and the addition of the anisotropic phenyl ring.

-

Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Quantitative Data: Reaction Parameters & Yields

The table below summarizes the expected outcomes and optimal conditions for various C6-substitutions starting from the 6-chloropurine core, synthesized from literature benchmarks.

| Substituent at C6 | Synthetic Method | Reagents & Catalyst | Temp / Time | Typical Yield | Reference |

| Phenyl (C-C bond) | Suzuki-Miyaura | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 100°C, 12h | 75-85% | [4] |

| 4-Fluorophenyl | Suzuki-Miyaura | 4-F-C₆H₄B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 100°C, 12h | 70-80% | [1] |

| Aliphatic Amine | SNAr | R-NH₂, Et₃N, n-BuOH/DMF | 100°C, 4h | 85-95% | [5] |

| Phenoxy (C-O bond) | SNAr | PhOH, K₂CO₃, Microwave | 150°C, 5m | 80-90% | [6] |

| Iodo (Exchange) | Finkelstein | NaI, TFA, Butanone | -40°C, 2h | >95% | [7] |

Conclusion

Synthesizing 6-substituted purines from chloropyrimidines is an exercise in leveraging electronic effects. By understanding the causality behind the Traube synthesis and the electrophilicity of the C6 position, researchers can design robust, self-validating workflows. Whether utilizing SNAr for heteroatom incorporation or Pd-catalyzed cross-coupling for carbon-carbon bond formation, the 6-chloropurine intermediate remains one of the most versatile nodes in medicinal chemistry.

References

1.[3] Bicyclic 5-6 Systems—Purines | Request PDF - ResearchGate. Available at: 2.[7] SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C1 | Organic Letters - ACS Publications. Available at: 3.[4] Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids | Journal of Medicinal Chemistry - ACS Publications. Available at: 4.[2] Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol - Semantic Scholar. Available at: 5.[6] Reaction of phenol with various 6-chloropurines - ResearchGate. Available at: 6.[1] Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids | Journal of Medicinal Chemistry - ACS Publications. Available at: 7.[5] 2,5-Diamino-4,6-dichloropyrimidine | 55583-59-0 | Benchchem. Available at:

Sources

4-benzyloxy-6-chloropyrimidin-5-amine MSDS and safety data sheet

CAS Registry Number: 1344227-47-9 Chemical Family: Halogenated Pyrimidines / Kinase Inhibitor Scaffolds Document Type: Technical Safety & Application Guide Version: 2.1 (Scientific Reference)[1]

Part 1: Executive Technical Summary

4-benzyloxy-6-chloropyrimidin-5-amine is a specialized heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical agents, specifically kinase inhibitors and antimetabolites .[1] Structurally, it presents a unique trifunctional scaffold:

-

C6-Chloro substituent: An electrophilic site activated for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1]

-

C5-Amino group: A nucleophile capable of cyclization to form fused bicyclic systems (e.g., purines, pteridines) or amide formation.[1]

-

C4-Benzyloxy group: Serves as a robust protecting group for the C4-hydroxyl or as a hydrophobic pharmacophore element targeting ATP-binding pockets.

This guide synthesizes safety data (SDS) with practical handling protocols for drug development workflows.

Part 2: Chemical Identity & Physical Properties[2]

| Property | Specification |

| IUPAC Name | 4-(benzyloxy)-6-chloropyrimidin-5-amine |

| CAS Number | 1344227-47-9 |

| Molecular Formula | C₁₁H₁₀ClN₃O |

| Molecular Weight | 235.67 g/mol |

| SMILES | NC1=C(Cl)N=CN=C1OCC2=CC=CC=C2 |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water.[1][2] |

| Melting Point | Predicted range: 110–115 °C (Based on structural analogs) |

Part 3: Hazard Identification & Risk Assessment (GHS)[1]

Signal Word: WARNING

Based on the structure-activity relationship (SAR) of halogenated aminopyrimidines, this compound is classified as an Irritant with potential for sensitization.[1]

GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][3] | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[4][5][6] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[4][6] | H335 |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed (Predicted).[1][6] | H302 |

Precautionary Statements (Scientific Context)

-

P261 (Avoidance): Avoid breathing dust/fume.[1][4][6] Rationale: Halogenated pyrimidines can be potent respiratory sensitizers.

-

P280 (Protection): Wear protective gloves (Nitrile, >0.11mm)/eye protection (chemical goggles).[1]

-

P305+P351+P338 (Response): IF IN EYES: Rinse cautiously with water for several minutes.[1][6] Remove contact lenses.[6][7]

Part 4: Safe Handling & Storage Protocols

Storage Stability

Critical Directive: The C-Cl bond is susceptible to hydrolytic displacement over time, and the primary amine is prone to oxidative degradation.[1]

-

Atmosphere: Store under Argon or Nitrogen.[8]

-

Temperature: Refrigerate at 2–8 °C .

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the benzyloxy ether linkage.

Handling Workflow (Decision Tree)

The following diagram outlines the safety decision matrix for handling varying quantities of the substance.

Figure 1: Safety decision matrix for handling halogenated pyrimidine intermediates.

Part 5: Synthetic Utility & Application Context

Reactivity Profile

For the medicinal chemist, this molecule is a "linchpin" intermediate.[1] The reactivity order is strictly governed by electronic effects:

-

C6-Chloride: The most reactive site. The pyrimidine nitrogens pull electron density, making C6 highly electrophilic.[1] It readily undergoes SNAr with amines, thiols, or alkoxides.[1]

-

C5-Amine: Moderately nucleophilic. It is less reactive than a standard aniline due to the electron-deficient pyrimidine ring but can still be acylated or participate in cyclocondensation.

-

C4-Benzyloxy: Stable under basic conditions. Cleaved by H₂/Pd-C or strong acids (e.g., TFA, BBr₃) to reveal the hydroxyl group (tautomerizing to the pyrimidone).[1]

Experimental Protocol: SNAr Displacement

Objective: Synthesis of a 4,6-diamino-5-substituted pyrimidine derivative.

Reagents:

-

Substrate: 4-benzyloxy-6-chloropyrimidin-5-amine (1.0 eq)[1][2]

-

Nucleophile: Morpholine (1.2 eq)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

-

Solvent: Anhydrous n-Butanol or DMF.

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.

-

Dissolution: Dissolve the chloropyrimidine substrate in n-Butanol (0.2 M concentration).

-

Addition: Add DIPEA followed by Morpholine dropwise.

-

Reaction: Heat to 80–100 °C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1] Note: The spot for the product will be more polar (lower R_f) and fluorescent.

-

Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 2: Divergent synthetic pathways utilizing the C6-Chloro and C4-Benzyloxy handles.[1]

Part 6: Emergency Response

| Scenario | Immediate Action |

| Eye Contact | DO NOT RUB. Flush with lukewarm water for 15 minutes. Lift eyelids.[6] Seek medical attention immediately (Risk of corneal damage from chloro-hydrolysis).[6] |

| Skin Contact | Brush off dry powder. Wash with soap and water.[6] If redness persists, consult a dermatologist. |

| Inhalation | Move to fresh air.[6][7] If breathing is difficult, administer oxygen.[1] |

| Spill Cleanup | Dampen with water to prevent dust.[6] Sweep into a closed container. Do not use compressed air. |

Part 7: References

-

Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.).[1][2] Product Analysis: 4-(benzyloxy)-6-chloropyrimidin-5-amine (CAS 1344227-47-9).[1][2] Retrieved from [1]

-

National Institutes of Health (NIH) - PubChem. (2021).[1] Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines. Journal of Heterocyclic Chemistry. Retrieved from [1]

-

BenchChem. (2025).[1][8] Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling. Retrieved from [1]

-

Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Amino-6-chloropyrimidine (Analogous Hazard Data). Retrieved from [1]

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine. Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. 4-(benzyloxy)-6-chloropyrimidin-5-amine,1344227-47-9-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 3. 4-Amino-6-chloropyrimidine 97 5305-59-9 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of 4-(Benzyloxy)-6-chloropyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the Buchwald-Hartwig amination reaction tailored specifically for the 4-(benzyloxy)-6-chloropyrimidin-5-amine substrate. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for successful execution. The protocols herein are designed to be robust and serve as a strong foundation for further optimization in complex synthetic campaigns.

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The ability to precisely install diverse amine functionalities onto this heterocyclic system is critical for modulating pharmacological properties such as potency, selectivity, and ADME profiles. The Buchwald-Hartwig amination stands as a premier method for forging these crucial C-N bonds, offering broad substrate scope and functional group tolerance where traditional methods like nucleophilic aromatic substitution (SNAr) may falter.[1][2]

The substrate, 4-(benzyloxy)-6-chloropyrimidin-5-amine, presents unique challenges and opportunities. The presence of three distinct nitrogen atoms, an adjacent electron-donating amine, and a bulky benzyloxy group necessitates a carefully considered approach. The electronic nature of the pyrimidine ring, coupled with the potential for catalyst inhibition by the nitrogen lone pairs, means that off-the-shelf conditions may not be optimal. This guide will dissect these factors to provide a clear and logical path to high-yielding amination.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine. This is often the rate-determining step of the cycle.[5][6]

-

Amine Coordination & Deprotonation : The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination : The final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Key Experimental Parameters

Success with this substrate hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Source & Ligand: The Heart of the Catalyst

The combination of the palladium atom and its coordinating phosphine ligand dictates the catalyst's reactivity and stability.

-

Palladium Source : Common choices include Pd₂(dba)₃ (a Pd(0) source) and Pd(OAc)₂ (a Pd(II) source that is reduced in situ).[3][7] For enhanced reproducibility and ease of handling, modern air-stable precatalysts like XPhos Pd G3 or G4 are highly recommended.[8] These complexes rapidly form the active Pd(0) species upon exposure to a base.[3]

-

Ligand Selection : For electron-rich and potentially coordinating heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands are essential.[8] They accelerate the rate-limiting oxidative addition and the final reductive elimination step. The choice of ligand is often dependent on the nature of the amine coupling partner.

-

XPhos : An excellent, versatile starting ligand for coupling with a wide range of amines, particularly with aryl chlorides.[9]

-

RuPhos/BrettPhos : Often show improved performance for coupling with primary and secondary aliphatic amines.[4][10]

-

Xantphos : A bidentate ligand that can be effective for amination of some heteroaryl chlorides, particularly purine-based systems.[11][12]

-

Base and Solvent: The Reaction Environment

The base and solvent create the environment in which the catalysis occurs, influencing solubility, reaction rate, and the stability of intermediates.

-

Base : The base's primary role is to deprotonate the amine, but its strength can significantly impact the reaction.

-

Strong Bases (NaOtBu, KOtBu, LHMDS) : These are the most common and often provide the fastest reaction rates.[3][7] However, they can be incompatible with base-sensitive functional groups on either coupling partner.[4]

-

Weaker Bases (K₃PO₄, Cs₂CO₃) : These are milder and offer broader functional group tolerance.[3] For substrates with multiple nitrogen atoms, a moderately strong base like cesium carbonate (Cs₂CO₃) is often an excellent choice, balancing reactivity with minimizing side reactions.[11][12]

-

-

Solvent : Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.

General Experimental Protocol

This protocol provides a robust starting point for the amination of 4-(benzyloxy)-6-chloropyrimidin-5-amine. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Caption: Generalized experimental workflow for the Buchwald-Hartwig amination.

Materials & Reagents:

-

4-(benzyloxy)-6-chloropyrimidin-5-amine (1.0 equiv)

-

Amine coupling partner (1.2-1.5 equiv)

-

Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol% - note: precatalyst already contains ligand)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, ~0.1 M concentration)

-

Standard glassware for inert atmosphere chemistry

-

Ethyl acetate, water, brine for workup

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for chromatography

Step-by-Step Procedure:

-

Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 17 mg), the base (e.g., Cs₂CO₃, 2.0 mmol, 652 mg), and 4-(benzyloxy)-6-chloropyrimidin-5-amine (1.0 mmol, 263.7 mg).

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent and Reagent Addition : Add anhydrous, degassed toluene (~10 mL) via syringe. Begin stirring. Add the amine coupling partner (1.2 mmol) via syringe.

-

Heating and Monitoring : Place the flask in a preheated oil bath at 100 °C. Monitor the reaction's progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Data Presentation: Recommended Starting Conditions

The following table provides recommended starting points for various classes of amine nucleophiles. Optimization of ligand, base, and temperature may be required for challenging substrates.

| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |

| Aromatic Amines | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100-110 | XPhos is a highly reliable ligand for coupling with anilines. Weaker bases are generally sufficient.[10] |

| Primary Aliphatic | XPhos Pd G3 (2) | (Pre-complexed) | NaOtBu (1.5) | Toluene | 80-100 | Ligands like BrettPhos can sometimes offer higher yields for primary amines.[4][10] |

| Secondary Cyclic | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | RuPhos is often effective for hindered secondary amines. A strong base may be needed. |

| Heteroaryl Amines | tBuBrettPhos Pd G4 (2) | (Pre-complexed) | LHMDS (2.2) | THF | 60-80 | Coupling with N-H containing heteroaromatic amines can be challenging and may require specialized ligands and strong, non-nucleophilic bases.[14] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Ligand is not optimal for the substrate combination. | 1. Ensure all reagents are dry and solvents are rigorously degassed. Use a fresh bottle of precatalyst.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Screen a panel of ligands (e.g., XPhos, RuPhos, SPhos). |

| Hydrodehalogenation | The C-Cl bond is reduced to a C-H bond. This can occur if the reductive elimination is slow relative to side reactions like β-hydride elimination from the amido complex.[1] | 1. Use a bulkier, more electron-rich ligand (e.g., switch from a general ligand to XPhos or BrettPhos) to promote faster reductive elimination.2. Lower the reaction temperature. |

| Catalyst Decomposition | A black precipitate (palladium black) forms. This can be caused by high temperatures or catalyst inhibition by the substrate/product. | 1. Lower the reaction temperature.2. Increase the ligand-to-palladium ratio (e.g., L:Pd of 2:1 or greater).3. Use a more robust precatalyst (e.g., G3 or G4 systems).[8] |

| Difficult Purification | Product co-elutes with ligand-derived byproducts (e.g., phosphine oxides). | 1. Use a lower catalyst and ligand loading if possible.2. Consider using a fluorous-tagged ligand or a polymer-supported catalyst for easier separation. |

References

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. National Center for Biotechnology Information. [Link]

-

Selected ligands and catalysts for Buchwald‐Hartwig amination... ResearchGate. [Link]

-